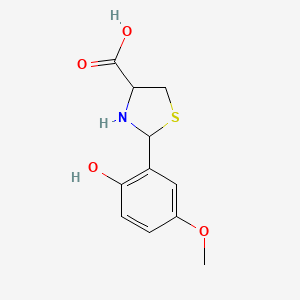

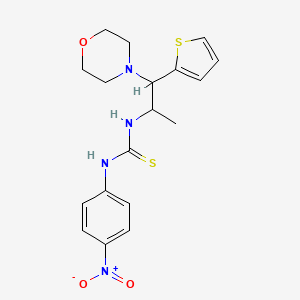

![molecular formula C11H7ClN4S B2912406 N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine CAS No. 2319877-15-9](/img/structure/B2912406.png)

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . The synthesis involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis and Tautomerism

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is part of a class of compounds that have been studied for their quantum chemical properties. These compounds exhibit dynamic tautomerism and have divalent N(I) character, which is significant for their electron-donating properties. The competition between thiazole and pyridine groups for the tautomeric hydrogen is notable, influencing the electron distribution and protonation energy of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Antiproliferative Activities against Human Cancer Cell Lines

A one-pot synthesis method for compounds related to N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine has been developed. These compounds have shown promising antiproliferative properties against human cancer cell lines, comparable to cisplatin. The presence of hydrophobic substituents in the heterocyclic fused and phenyl rings enhances their biological effects (Matysiak et al., 2012).

Metal-Free Synthesis Approach

The synthesis of biologically potent derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine through an oxidative C–S bond formation strategy has been explored. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and straightforward purification process (Mariappan et al., 2016).

Microwave-Assisted Synthesis

Innovative microwave-assisted synthesis techniques have been employed to create novel derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine. This method is inspired by marine topsentines and nortopsentines, offering efficient production of these compounds (Deau et al., 2014).

Wirkmechanismus

Thiazolo[5,4-b]pyridines have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .

Eigenschaften

IUPAC Name |

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRXQWIGQXRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)

methylamine hydrochloride](/img/structure/B2912340.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)